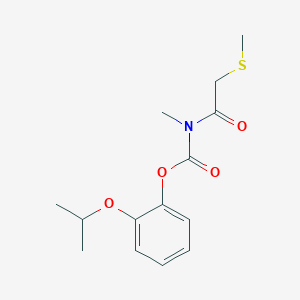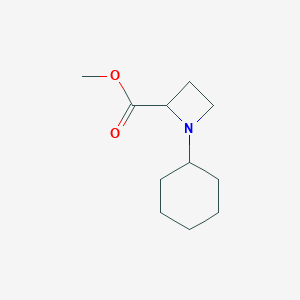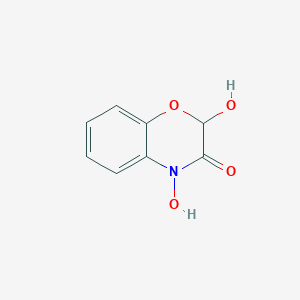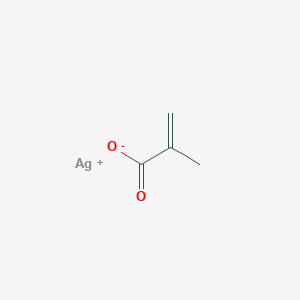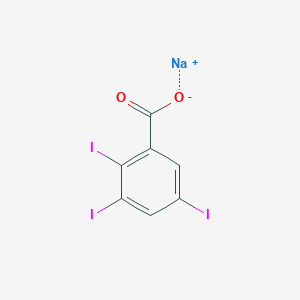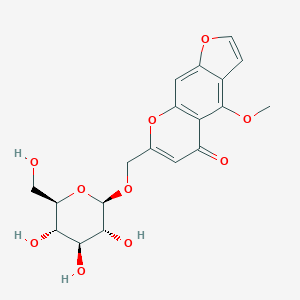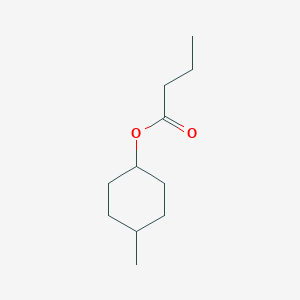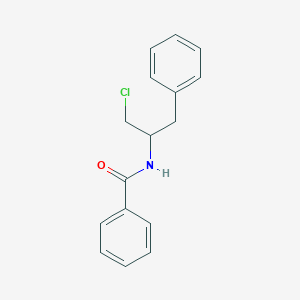![molecular formula C14H10BrNO3 B100250 2-[(3-Bromophenyl)carbamoyl]benzoic acid CAS No. 19336-82-4](/img/structure/B100250.png)
2-[(3-Bromophenyl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromophenyl)carbamoyl]benzoic acid, also known as BPCB, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromophenyl)carbamoyl]benzoic acid is a potential therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(3-Bromophenyl)carbamoyl]benzoic acid also exhibits anti-inflammatory effects by suppressing the production of inflammatory cytokines. Moreover, 2-[(3-Bromophenyl)carbamoyl]benzoic acid has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 2-[(3-Bromophenyl)carbamoyl]benzoic acid involves the inhibition of various signaling pathways, such as the PI3K/Akt and MAPK pathways. 2-[(3-Bromophenyl)carbamoyl]benzoic acid also targets specific proteins, such as HDAC6 and HSP90, which are involved in the regulation of cell growth and survival. By targeting these pathways and proteins, 2-[(3-Bromophenyl)carbamoyl]benzoic acid can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage.
Biochemische Und Physiologische Effekte
2-[(3-Bromophenyl)carbamoyl]benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 2-[(3-Bromophenyl)carbamoyl]benzoic acid also exhibits antioxidant properties by reducing oxidative stress and scavenging free radicals. Moreover, 2-[(3-Bromophenyl)carbamoyl]benzoic acid has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-Bromophenyl)carbamoyl]benzoic acid has several advantages for lab experiments, such as its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, 2-[(3-Bromophenyl)carbamoyl]benzoic acid has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, 2-[(3-Bromophenyl)carbamoyl]benzoic acid has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Bromophenyl)carbamoyl]benzoic acid. One area of interest is the development of novel analogs of 2-[(3-Bromophenyl)carbamoyl]benzoic acid with improved solubility and bioavailability. Another direction is the investigation of the pharmacokinetic properties of 2-[(3-Bromophenyl)carbamoyl]benzoic acid in vivo, which can provide valuable information for its clinical development. Moreover, the potential therapeutic applications of 2-[(3-Bromophenyl)carbamoyl]benzoic acid in other diseases, such as cardiovascular and metabolic disorders, should be explored. Finally, the elucidation of the molecular mechanisms underlying the effects of 2-[(3-Bromophenyl)carbamoyl]benzoic acid can provide insights into its therapeutic potential and facilitate the development of more effective treatments.
Synthesemethoden
The synthesis of 2-[(3-Bromophenyl)carbamoyl]benzoic acid involves the reaction of 3-bromobenzoic acid with N,N-dimethylformamide dimethyl acetal and 3-aminobenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Eigenschaften
CAS-Nummer |
19336-82-4 |
|---|---|
Produktname |
2-[(3-Bromophenyl)carbamoyl]benzoic acid |
Molekularformel |
C14H10BrNO3 |
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
2-[(3-bromophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
NIHXTMWRAWJTCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
2-[(3-BROMOANILINO)CARBONYL]-BENZOIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



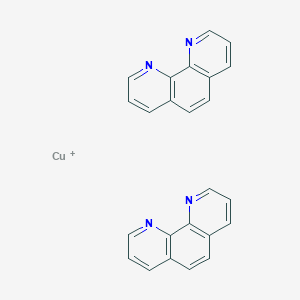
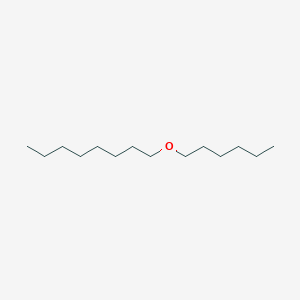
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)

